Antitumor agent-58
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Overview
Description
Antitumor agent-58 is a compound known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth and proliferation of various cancer cells, particularly MGC-803 cells. This compound induces apoptosis and mitochondrial dysfunction, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-58 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-58 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to identify the most potent and effective compounds for cancer therapy .
Scientific Research Applications
Antitumor agent-58 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor agents and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell apoptosis and mitochondrial dysfunction.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly gastric cancer.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of Antitumor agent-58 involves the activation of the p38 and JNK signaling pathways, which leads to the induction of apoptosis in cancer cells. This compound also causes mitochondrial dysfunction, further promoting cell death. The molecular targets of this compound include various proteins and enzymes involved in these signaling pathways .
Comparison with Similar Compounds
Antitumor agent-58 is unique in its ability to effectively induce apoptosis and mitochondrial dysfunction in cancer cells. Similar compounds include:
Triptolide: A natural product with antitumor properties, but with limited water solubility and higher toxicity.
Platinum-based drugs: Known for their broad antitumor effects, but often associated with significant side effects.
Stellettin B: A triterpene with high cytotoxic activity against lung cancer cells, but with different molecular targets and pathways.
This compound stands out due to its specific activation of the p38 and JNK signaling pathways and its effectiveness in inducing mitochondrial dysfunction, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C27H28F3N9S |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methyl-1-[5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H28F3N9S/c1-16-9-11-38(13-21(16)37(3)24-20-8-10-31-23(20)32-15-33-24)22-12-17(2)34-25-35-26(36-39(22)25)40-14-18-4-6-19(7-5-18)27(28,29)30/h4-8,10,12,15-16,21H,9,11,13-14H2,1-3H3,(H,31,32,33)/t16-,21+/m1/s1 |
InChI Key |
JFKJKTUDSPBULG-IERDGZPVSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C |
Origin of Product |
United States |
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